N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide
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Overview
Description
N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Aniline Substitution: The quinoxaline derivative is then reacted with aniline in the presence of a suitable catalyst to introduce the anilino group at the 3-position.
Sulfonamide Formation: Finally, the bromobenzenesulfonyl chloride is reacted with the anilinoquinoxaline derivative to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonamide group.
Substitution: The bromine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the benzenesulfonamide moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a fluorescent probe for biological imaging due to its quinoxaline core.
Medicine: Research has indicated potential anticancer and antimicrobial activities, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-anilino-2-quinoxalinyl)-4-ethoxybenzenesulfonamide
- 3-(Bromoacetyl)coumarins
Uniqueness
N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide is unique due to its specific combination of the quinoxaline core and the bromobenzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-anilinoquinoxalin-2-yl)-4-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2S/c21-14-10-12-16(13-11-14)28(26,27)25-20-19(22-15-6-2-1-3-7-15)23-17-8-4-5-9-18(17)24-20/h1-13H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMIOBULHSKQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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